(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid
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Overview
Description
(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methyl, and propoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow chemistry techniques are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro, methyl, and propoxy groups on the phenyl ring can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro, methyl, and propoxy substituents.
(3-Fluoro-4-methylphenyl)boronic Acid: Similar structure but different substitution pattern.
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic Acid: Positional isomer with different substitution positions.
Uniqueness
(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H14BFO3 |
---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(3-fluoro-6-methyl-2-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO3/c1-3-6-15-10-8(12)5-4-7(2)9(10)11(13)14/h4-5,13-14H,3,6H2,1-2H3 |
InChI Key |
AKSXEFNSTFTBQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1OCCC)F)C)(O)O |
Origin of Product |
United States |
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